

# Solid Phase Extraction Protocol for Atenolol with (S)-Atenolol-d7 Internal Standard

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## Compound of Interest

Compound Name: (S)-Atenolol-d7

Cat. No.: B1140565

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Application Note and Protocol for the Quantification of Atenolol in Human Plasma using LC-MS/MS

This document provides a detailed protocol for the solid phase extraction (SPE) of atenolol from human plasma samples for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, **(S)-Atenolol-d7**, to ensure accuracy and precision.

## Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and other cardiovascular conditions.<sup>[1][2]</sup> Accurate measurement of atenolol concentrations in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis.<sup>[3][4]</sup> This protocol details a robust SPE method using a strong cation exchange (SCX) mechanism, which is effective for the selective extraction of basic compounds like atenolol.<sup>[5]</sup>

## Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of atenolol using SPE followed by LC-MS/MS. These values are representative of what can be achieved with a well-optimized method.

Parameter	Typical Value
Linearity Range	2.5 - 250 pg/mL[5]
Lower Limit of Quantification (LLOQ)	2.5 pg/mL[5]
Recovery	62.9% - 81.0%[6]
Intra-day Precision (%CV)	< 15%[7]
Inter-day Precision (%CV)	< 15%[7]
Mass Transition (Atenolol)	m/z 267 -> 145[5]
Mass Transition ((S)-Atenolol-d7)	m/z 274 -> 145 (Predicted)

## Experimental Protocol

This protocol is intended for the extraction of atenolol from human plasma samples.

Materials and Reagents:

- Atenolol analytical standard
- **(S)-Atenolol-d7** (Internal Standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium hydroxide
- Water (LC-MS grade)
- Human plasma (blank)
- Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
- Centrifuge tubes

- SPE vacuum manifold
- Nitrogen evaporator

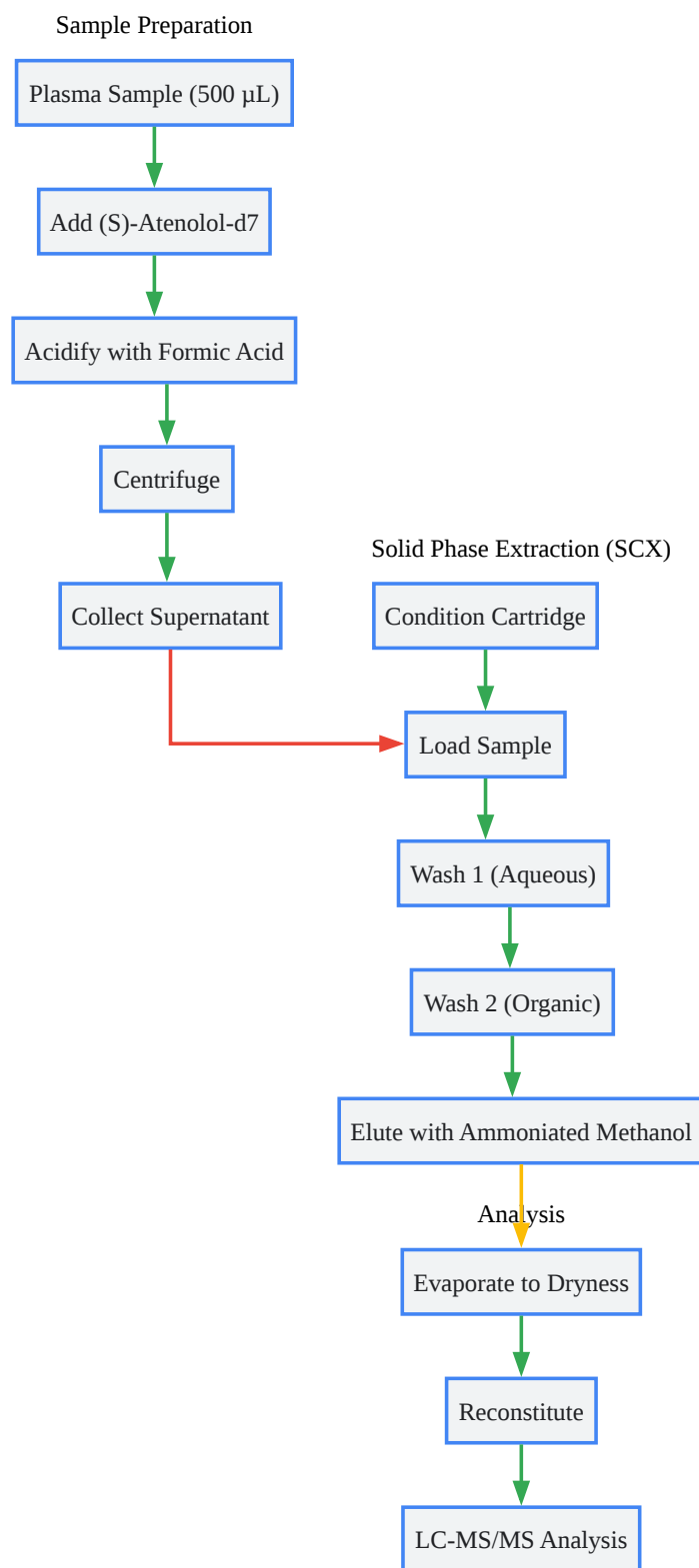
Procedure:

- Preparation of Stock and Working Solutions:
  - Prepare a stock solution of atenolol in methanol at a concentration of 1 mg/mL.
  - Prepare a stock solution of **(S)-Atenolol-d7** in methanol at a concentration of 1 mg/mL.
  - From the stock solutions, prepare working solutions of atenolol and the internal standard by serial dilution in methanol:water (50:50, v/v).
- Sample Preparation:
  - Thaw plasma samples to room temperature.
  - To a 500 µL aliquot of plasma in a centrifuge tube, add a specific volume of the **(S)-Atenolol-d7** working solution to achieve a final concentration appropriate for the expected atenolol concentration range.
  - Vortex the sample for 30 seconds.
  - Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex for another 30 seconds.
  - Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
- Solid Phase Extraction (SPE):
  - Conditioning: Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry.
  - Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

- Washing:
  - Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
  - Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
- Elution: Elute the atenolol and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 10 mM formic acid and methanol).[5]
  - Vortex for 30 seconds to ensure complete dissolution.
  - Transfer the reconstituted sample to an autosampler vial for analysis.
- LC-MS/MS Analysis:
  - Inject the sample into an LC-MS/MS system.
  - Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 10 mM formic acid and methanol.[5]
  - Quantitation is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

## Visualizations

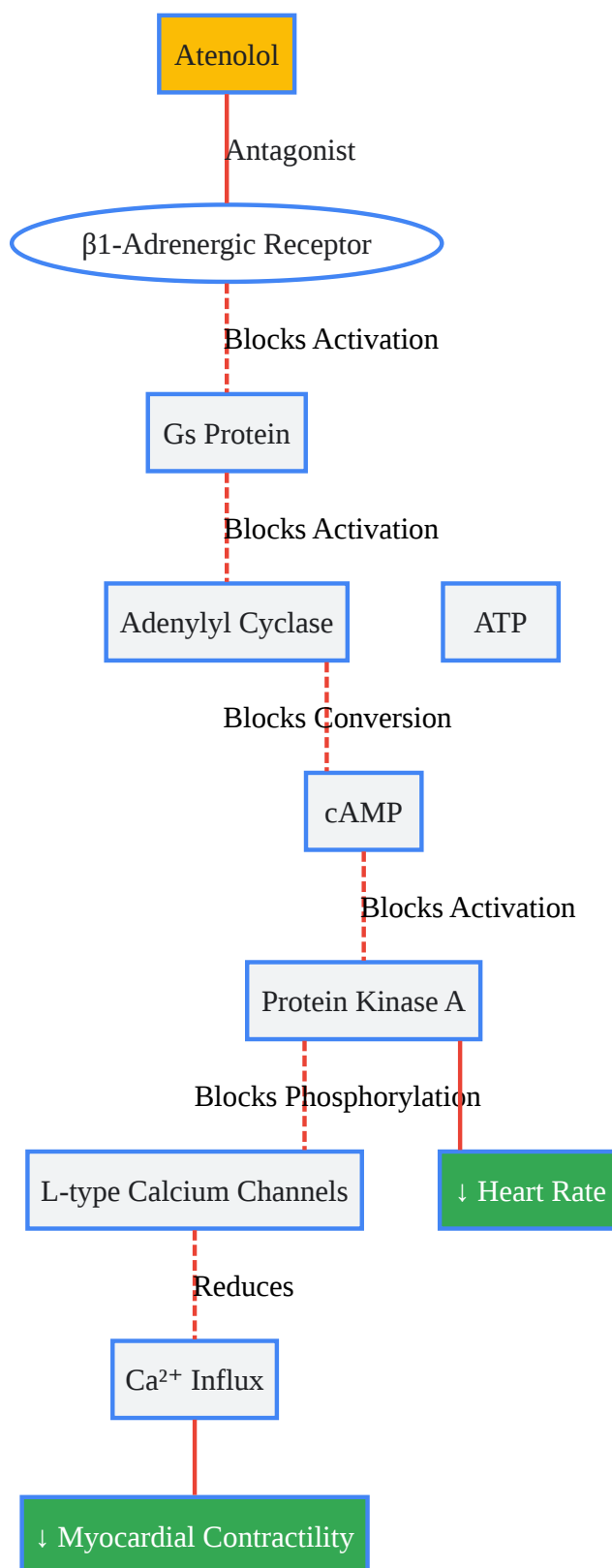
Experimental Workflow Diagram:



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Caption: Solid Phase Extraction Workflow for Atenolol.

## Atenolol Signaling Pathway:

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Caption: Atenolol's Mechanism of Action.

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